(4-(2-Chlorphenyl)thiazol-2-YL)methanol

Übersicht

Beschreibung

“(4-(2-Chlorophenyl)thiazol-2-YL)methanol” is a chemical compound with the molecular formula C10H8ClNOS . It has a molecular weight of 225.7 .

Molecular Structure Analysis

The InChI code for “(4-(2-Chlorophenyl)thiazol-2-YL)methanol” is 1S/C10H8ClNOS/c11-8-4-2-1-3-7(8)9-6-14-10(5-13)12-9/h1-4,6,13H,5H2 . This indicates that the compound contains a thiazole ring attached to a 2-chlorophenyl group and a methanol group.Physical And Chemical Properties Analysis

“(4-(2-Chlorophenyl)thiazol-2-YL)methanol” is a solid at room temperature . It should be stored in a refrigerator to maintain its stability .Wissenschaftliche Forschungsanwendungen

Synthese von Antileishmanien

Diese Verbindung wurde bei der Synthese von Molekülen mit potenzieller Antileishmanien-Aktivität eingesetzt. Eine Studie hob ihre Rolle bei der Bildung von Verbindungen hervor, die ein passendes Muster in der LmPTR1-Tasche des Leishmania-Parasiten aufweisen, das durch eine niedrigere Bindungsfreie Energie gekennzeichnet ist und einen vielversprechenden Weg für die Entwicklung neuer Behandlungen aufzeigt .

Antimalaria-Arzneimittelentwicklung

Die strukturellen Merkmale von (4-(2-Chlorphenyl)thiazol-2-YL)methanol machen es zu einem Kandidaten für die Synthese von Antimalaria-Arzneimitteln. Seine Fähigkeit, mit Schlüsselproteinen im Malaria-Parasiten zu interagieren, könnte zur Entwicklung neuartiger Therapeutika führen .

Molekularmodellierung und -simulation

Die Eigenschaften der Verbindung ermöglichen ihren Einsatz in der Computerchemie für molekulare Modellierungs- und Simulationsstudien. Sie kann helfen, die Interaktion neuer Verbindungen mit biologischen Zielmolekülen vorherzusagen, was für das Drugdesign entscheidend ist .

Krebsforschung

Derivate dieser Verbindung wurden synthetisiert und auf ihre Antikrebsaktivität untersucht. So wurden beispielsweise Studien durchgeführt, bei denen solche Derivate an menschlichen Brustadenokarzinomzellen getestet wurden, wobei ihre Wirksamkeit mit Standardmedikamenten wie 5-Fluorouracil verglichen wurde .

Spektrale Charakterisierung und DFT-Studien

This compound wird in der Dichtefunktionaltheorie (DFT) und in spektroskopischen Studien verwendet, um die elektronischen Eigenschaften von Molekülen zu verstehen. Diese Studien sind wichtig für die Bestimmung der chemischen Reaktivität und kinetischen Stabilität .

Chemische Synthese von Zwischenprodukten

Die Verbindung dient als Zwischenprodukt bei der chemischen Synthese verschiedener Thiazolderivate. Diese Derivate sind in einer Vielzahl von chemischen Reaktionen wertvoll und haben vielfältige Anwendungen in der pharmazeutischen Chemie .

Materialwissenschaft

Aufgrund ihrer einzigartigen chemischen Struktur kann diese Verbindung in der Materialforschung verwendet werden, insbesondere bei der Entwicklung organischer Halbleiter und leitfähiger Materialien .

Analytische Chemie

In der analytischen Chemie kann this compound als Standard- oder Referenzverbindung in der Chromatographie und Massenspektrometrie verwendet werden, um ähnliche Verbindungen zu identifizieren und zu quantifizieren .

Safety and Hazards

Wirkmechanismus

Target of Action

Thiazole derivatives, which include this compound, have been known to exhibit potential anticancer activity

Mode of Action

Thiazole derivatives have been associated with the inhibition of matrix metallo-proteinases, kinases, and anti-apoptotic BCL2 family proteins . The specific interactions of this compound with its targets and the resulting changes are subjects of ongoing research.

Biochemical Pathways

Molecules containing a thiazole ring, when entering physiological systems, may activate or stop the biochemical pathways and enzymes or stimulate or block the receptors in the biological systems .

Result of Action

Thiazole derivatives have been associated with potential anticancer activity . The specific molecular and cellular effects of this compound are subjects of ongoing research.

Biochemische Analyse

Biochemical Properties

(4-(2-Chlorophenyl)thiazol-2-YL)methanol plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The thiazole ring in this compound is known to undergo electrophilic and nucleophilic substitutions, making it a versatile scaffold for biochemical interactions . It has been observed to interact with enzymes such as topoisomerase II, which is crucial for DNA replication and repair . Additionally, (4-(2-Chlorophenyl)thiazol-2-YL)methanol can bind to proteins involved in cell signaling pathways, thereby influencing cellular responses.

Cellular Effects

The effects of (4-(2-Chlorophenyl)thiazol-2-YL)methanol on various cell types and cellular processes are profound. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, it can induce DNA double-strand breaks by interacting with topoisomerase II, leading to cell cycle arrest and apoptosis . Furthermore, (4-(2-Chlorophenyl)thiazol-2-YL)methanol has been reported to affect the synthesis of neurotransmitters, such as acetylcholine, which is essential for normal nervous system function .

Molecular Mechanism

The molecular mechanism of action of (4-(2-Chlorophenyl)thiazol-2-YL)methanol involves several key interactions at the molecular level. This compound exerts its effects by binding to specific biomolecules, such as enzymes and proteins, thereby modulating their activity . For example, its interaction with topoisomerase II results in the inhibition of this enzyme, leading to the accumulation of DNA double-strand breaks and subsequent cell death . Additionally, (4-(2-Chlorophenyl)thiazol-2-YL)methanol can influence gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of (4-(2-Chlorophenyl)thiazol-2-YL)methanol have been observed to change over time. This compound exhibits stability under standard laboratory conditions, but its degradation can occur under extreme conditions, such as high temperatures or acidic environments . Long-term studies have shown that (4-(2-Chlorophenyl)thiazol-2-YL)methanol can have sustained effects on cellular function, including prolonged cell cycle arrest and apoptosis . These temporal effects are crucial for understanding the compound’s potential therapeutic applications.

Dosage Effects in Animal Models

The effects of (4-(2-Chlorophenyl)thiazol-2-YL)methanol vary with different dosages in animal models. At lower doses, this compound has been shown to exhibit therapeutic effects, such as antimicrobial and antitumor activities . At higher doses, (4-(2-Chlorophenyl)thiazol-2-YL)methanol can induce toxic effects, including hepatotoxicity and nephrotoxicity . These dosage-dependent effects highlight the importance of determining the optimal therapeutic dose for potential clinical applications.

Metabolic Pathways

(4-(2-Chlorophenyl)thiazol-2-YL)methanol is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions . Enzymes such as cytochrome P450 play a crucial role in the oxidation of (4-(2-Chlorophenyl)thiazol-2-YL)methanol, leading to the formation of metabolites that are further conjugated with glucuronic acid or sulfate . These metabolic pathways are essential for the compound’s detoxification and elimination from the body.

Transport and Distribution

The transport and distribution of (4-(2-Chlorophenyl)thiazol-2-YL)methanol within cells and tissues are mediated by specific transporters and binding proteins. This compound can cross cell membranes through passive diffusion or active transport mechanisms . Once inside the cell, (4-(2-Chlorophenyl)thiazol-2-YL)methanol can bind to intracellular proteins, influencing its localization and accumulation . The distribution of this compound within tissues is also dependent on factors such as blood flow and tissue permeability.

Subcellular Localization

The subcellular localization of (4-(2-Chlorophenyl)thiazol-2-YL)methanol is critical for its activity and function. This compound has been found to localize in various cellular compartments, including the nucleus, cytoplasm, and mitochondria . The presence of targeting signals or post-translational modifications can direct (4-(2-Chlorophenyl)thiazol-2-YL)methanol to specific organelles, where it can exert its effects . For example, its localization in the nucleus allows it to interact with DNA and transcription factors, influencing gene expression and cell cycle regulation.

Eigenschaften

IUPAC Name |

[4-(2-chlorophenyl)-1,3-thiazol-2-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClNOS/c11-8-4-2-1-3-7(8)9-6-14-10(5-13)12-9/h1-4,6,13H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSZUFWOIRRSXHP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CSC(=N2)CO)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClNOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40676288 | |

| Record name | [4-(2-Chlorophenyl)-1,3-thiazol-2-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40676288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1050507-07-7 | |

| Record name | [4-(2-Chlorophenyl)-1,3-thiazol-2-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40676288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

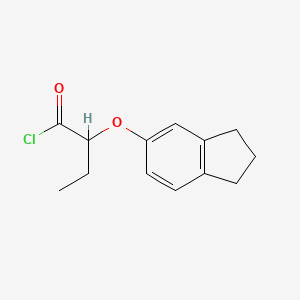

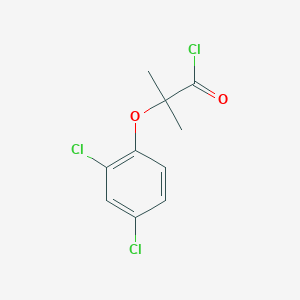

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Methyl-2-[4-(1-methyl-1-phenylethyl)phenoxy]propanoyl chloride](/img/structure/B1420675.png)

![4-[(4-Chlorobenzyl)oxy]benzoyl chloride](/img/structure/B1420682.png)